(3-Methylpyridin-2-yl)methanamine hydrochloride - 153936-25-5

(3-Methylpyridin-2-yl)methanamine hydrochloride

Catalog Number: EVT-1468624
CAS Number: 153936-25-5
Molecular Formula: C7H11ClN2
Molecular Weight: 158.629
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis Analysis: Various synthetic strategies, including condensation reactions, coupling reactions, and cyclization reactions, have been employed to incorporate the 3-methylpyridin-2-yl group into complex molecular structures. [, , , , , , , , , ]
  • Applications: Compounds containing this moiety have shown promise in various fields, including:
    • Antibacterial agents: N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives have shown potential as antibacterial agents. []
    • Glycogen synthase kinase-3β (GSK-3β) inhibitors: ((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide) demonstrated protective effects in an Alzheimer's disease rat model by inhibiting GSK-3β, suggesting its potential as a therapeutic lead for neurodegenerative diseases. []

2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide (Flu-AM1)

  • Compound Description: Flu-AM1 is a racemic compound identified as a dual fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2) inhibitor. [, ] It demonstrates promising pain-relief properties by increasing endocannabinoid tonus. [] Both enantiomers of Flu-AM1 exhibit substrate-selective and time-dependent inhibition of COX-2, showing higher potency in inhibiting 2-arachidonoylglycerol (2-AG) oxygenation compared to arachidonic acid oxygenation. []

Flurbiprofen

  • Compound Description: Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), serves as a parent compound for Flu-AM1. [] It exhibits enantioselective behavior towards COX-2, indicating the importance of chirality in pharmacological activity. []

(R)-Flu-AM1

  • Compound Description: (R)-Flu-AM1, the R-enantiomer of Flu-AM1, demonstrates potent inhibition of prostaglandin D2 and E2 production in both unstimulated and lipopolysaccharide + interferon γ-stimulated RAW 264.7 macrophage cells. []

(S)-Flu-AM1

  • Compound Description: (S)-Flu-AM1, the S-enantiomer of Flu-AM1, exhibits similar inhibitory effects on prostaglandin production as (R)-Flu-AM1. []

Ibu-AM5

  • Compound Description: Ibu-AM5, a derivative of ibuprofen, shares a similar COX-inhibitory profile with its parent compound and demonstrates more potent FAAH inhibition. [] The (S)-enantiomer of Ibu-AM5 displays significantly higher potency compared to the (R)-enantiomer in inhibiting FAAH. []

3-(6-methylpyridin-2-yl)coumarin derivatives

  • Compound Description: This series of compounds was designed and synthesized as potential anticancer agents. [] These derivatives exhibited selective inhibition towards cancer-related human carbonic anhydrase (hCA) isoforms IX and XII, while displaying no inhibition of the ubiquitous cytosolic isoforms hCA I and II. []

5-Methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}Phenol

  • Compound Description: This Schiff base compound was synthesized via a condensation reaction between 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine. []

Sodium 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole (E3810)

  • Compound Description: E3810 is a proton pump inhibitor that exhibits high inhibitory activity against gastric acid secretion by targeting the H+, K(+)-ATPase enzyme. [, ] Its mechanism involves chemical modification of SH groups in the enzyme molecule. []

N-(3-methylpyridin-2-yl)-substituted semicarbazones

  • Compound Description: This series of compounds was designed to explore potential anticonvulsant activity. [] Several derivatives within this series demonstrated significant protection against seizures in various animal models, including maximal electroshock seizures (MES), subcutaneous pentylenetetrazole (scPTZ), subcutaneous strychnine (scSTY), and subcutaneous picrotoxin (scPIC) tests. []

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid

  • Compound Description: This compound is currently under investigation for its therapeutic potential in treating cystic fibrosis. [, , , , , , , , ] Various formulations, including tablets and oral dosage forms, are being explored to optimize its delivery and efficacy. [, ]

(4′E)-6′-(Diethylamino)-2-[(E)-[(6-methylpyridin-2-yl)methylidene]amino]-4′-{2-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}-1′,2,2′,3,3′,4′-hexahydrospiro[isoindole-1,9′-xanthene]-3-one

  • Compound Description: This complex molecule represents a spiro compound incorporating a xanthene moiety. [] Its structure has been elucidated using X-ray crystallography. []

1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea

  • Compound Description: This compound's crystal structure reveals a twisted conformation stabilized by intramolecular hydrogen bonding. [] The molecule forms chains along the a-axis through intermolecular C—H⋯N hydrogen bonds. []

[Yb(MPQ2)(acac)] and [NaYb(MPQ)4]

  • Compound Description: These two are eight-coordinate YbIII complexes that demonstrate enhanced near-infrared (NIR) luminescence compared to their nine-coordinate counterpart, [Yb(MPQ)3]. [] They utilize 2-(5-methylpyridin-2-yl)-8-quinolinate (MPQ) ligands for coordinating with the YbIII cation. []
  • Compound Description: This solid solution represents a mixture of two structurally similar compounds. []

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride

  • Compound Description: This l-menthol and phenibut-based ester is being investigated for its potential anticonvulsant properties. []

2-Ethoxy-6-[(3-methylpyridin-2-yl)iminomethyl]phenol

  • Compound Description: This Schiff base compound, synthesized via a condensation reaction, exhibits a nearly coplanar conformation between its benzene and pyridine rings. []

Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine)

  • Compound Description: This bis-heterocyclic compound was efficiently synthesized using a pseudo-repetitive Ugi-Zhu five-component reaction, demonstrating the versatility of multicomponent reactions in rapidly assembling complex molecules. []

(E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine

  • Compound Description: This Schiff base undergoes hydrolysis under Suzuki coupling conditions catalyzed by Pd(PPh3)4. [] DFT calculations provided insights into the mechanism of this transition metal-catalyzed hydrolysis. []

(5-Phenylfuran-2-yl)methanamine derivatives

  • Compound Description: These compounds emerged as potent inhibitors of human sirtuin 2 (SIRT2). [] These inhibitors show promise in treating cancer, neurodegenerative diseases, type II diabetes, and bacterial infections. []

(E)-2-(3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl)-N′-((6-methylpyridin-2-yl)methylene)benzohydrazide – methanol (1/1)

  • Compound Description: This molecule represents a xanthene derivative with its structure determined using X-ray crystallography. []

S-Benzyl 3-[1-(6-methylpyridin-2-yl)ethylidene]dithiocarbazate

  • Compound Description: The crystal structure of this dithiocarbazate compound reveals a twisted conformation and intermolecular interactions. []

3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea

  • Compound Description: The crystal structure of this thiourea derivative reveals a twisted molecular conformation stabilized by intramolecular hydrogen bonds. []
  • Compound Description: This compound and its metal complexes were synthesized and characterized. [] The compound exhibits antioxidant and antitumor activities, which were also studied in its metal complexes. []
  • Compound Description: These compounds were synthesized using microwave-assisted organic synthesis, which proved to be an efficient and environmentally friendly approach. []

2-({5-Chloro-3-methyl-1-(4-methylpyridin-2-yl)pyrazolidin-4-yl}-3-substituted phenylthiazolidin-4-ones

  • Compound Description: This series of compounds was synthesized and characterized using various spectroscopic techniques, and their antimicrobial activity was evaluated. []

(E)-1-(Phthalazin-1-yl)-1-[(Pyridin-2-yl)Ethylidene]Hydralazine and 1-[2-(1-(pyridine-3- yl)ethylidene)hydrazinyl]phthalazine

  • Compound Description: These two hydralazine hydrochloride-derived Schiff bases were synthesized and characterized. [] Their anti-plasmodial, antimicrobial, and anti-oxidant activities were also evaluated. []

((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide)

  • Compound Description: This novel glycogen synthase kinase-3β (GSK-3β) inhibitor shows promise in treating Alzheimer's disease. [] It demonstrated the ability to ameliorate Aβ1-42-induced Alzheimer's disease in SD rats by inhibiting oxidative stress and apoptosis. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives

  • Compound Description: This series of compounds was designed and synthesized as potential antibacterial agents. []

1-benzyl-3-(4-methylpyridin-2-yl)-1H-imidazol-3-ium hexafluorophosphate

  • Compound Description: The crystal structure of this imidazolium salt was determined and revealed a monoclinic crystal system. []

Ethyl {[5-acetyl-3-cyano-4-(4-meth­oxy­phen­yl)-6-methyl­pyridin-2-yl]sulfan­yl}acetate

  • Compound Description: The crystal structure of this pyridine derivative shows the presence of C—H⋯O hydrogen bonds and C—H⋯π interactions. []

(Z)-4-methylbenzyl 3-[1-(5-methylpyridin-2-yl)ethylidene]dithiocarbazate

  • Compound Description: The crystal structure of this dithiocarbazate derivative indicates a highly twisted molecule. []

2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide

  • Compound Description: The crystal structure of this amide derivative reveals two molecules in the asymmetric unit linked by N—H⋯N hydrogen bonds. []

(3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine

  • Compound Description: This sulfonamide compound has been studied for its potential as a cancer inhibitor through molecular docking studies. []

3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130)

  • Compound Description: IN-1130, a novel ALK5 inhibitor, shows promising anti-fibrotic and anti-metastatic effects. []

2 (X = N–CH3, S, or O) Complexes

  • Compound Description: This series of ruthenium(II) complexes are photoactive and have been studied for their electrochemical and electrochemiluminescent properties. []

N-{(1S,2S)-2-(3-cyanophenyl)- 3-[4-(2-[18F]fluoroethoxy)phenyl]-1-methylpropyl}- 2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide

  • Compound Description: This compound is a cannabinoid-1 receptor (CB1R) positron emission tomography tracer designed for clinical use. []

(3S)-3-(Hydroxymethyl)-4-(5-Methylpyridin-2-yl)-N-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]-3,4-Dihydro-2H-Benzo[b][1,4]Oxazine-8-Carboxamide (JTS-653)

  • Compound Description: JTS-653, a novel transient receptor potential vanilloid 1 (TRPV1) antagonist, shows potential for treating pain-related diseases. []

2,6-bis(1H-imidazol-2-yl)pyridine (H2dimpy) and its hydrochloride

  • Compound Description: H2dimpy and its hydrochloride salt were studied for their proton-coupled electron-transfer reactions and their crystal structures were analyzed. []

Properties

CAS Number

153936-25-5

Product Name

(3-Methylpyridin-2-yl)methanamine hydrochloride

IUPAC Name

(3-methylpyridin-2-yl)methanamine;hydrochloride

Molecular Formula

C7H11ClN2

Molecular Weight

158.629

InChI

InChI=1S/C7H10N2.ClH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5,8H2,1H3;1H

InChI Key

RXEGAVWOPSLNLG-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.